molecular formula C14H10F3NO3 B13929266 Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate

Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate

Cat. No.: B13929266
M. Wt: 297.23 g/mol
InChI Key: TZWQAHFVGAUZLI-UHFFFAOYSA-N
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Description

Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate core substituted with fluorine and methoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

  • Preparation of 2,6-Difluoro-4-methoxybenzaldehyde: : This intermediate can be synthesized by reacting 3,5-difluoroanisole with titanium tetrachloride and dichloromethyl methyl ether in dichloromethane at 0°C. The reaction mixture is then stirred, poured into ice-water, and extracted with dichloromethane. The organic layer is washed, dried, and subjected to chromatography to yield 2,6-difluoro-4-methoxybenzaldehyde .

  • Formation of the Picolinate Core: : The picolinate core can be synthesized by reacting 2,6-difluoro-4-methoxybenzaldehyde with appropriate reagents to introduce the fluorine and methoxy groups at the desired positions.

  • Esterification: : The final step involves the esterification of the picolinate core with methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific substituents or reduce double bonds within the molecule.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful for imaging studies using techniques like positron emission tomography (PET).

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the picolinate core. The combination of fluorine and methoxy groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C14H10F3NO3/c1-20-7-5-9(16)12(10(17)6-7)13-8(15)3-4-11(18-13)14(19)21-2/h3-6H,1-2H3

InChI Key

TZWQAHFVGAUZLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)OC)F)F

Origin of Product

United States

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